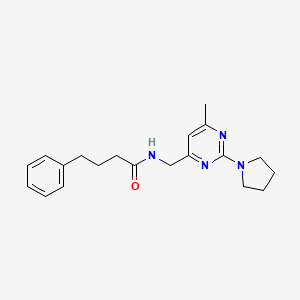

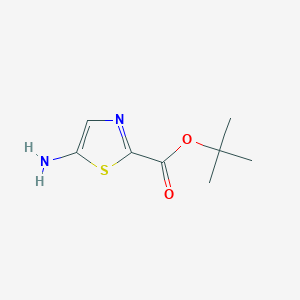

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide” is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine derivatives exhibit a broad spectrum of biological activity and are structural units of nucleic acids, coenzymes, and alkaloids .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This reaction gives 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be used to obtain a series of new derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with pyrrolidine to give 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .Aplicaciones Científicas De Investigación

Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders

A compound closely related to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, identified as PF-04447943, has been developed as a selective brain penetrant PDE9A inhibitor. It has shown promising results in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity in various rodent models. This compound has advanced into clinical trials for the treatment of cognitive disorders, highlighting its potential as a pharmacological tool for testing clinical hypotheses in disease states associated with the impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Nonlinear Optical (NLO) Properties

Research on pyrimidine derivatives, including studies on thiopyrimidine derivatives, has revealed their significant presence in nature and importance in medicine and nonlinear optics (NLO) fields. These compounds exhibit promising applications due to their structural parameters and electronic properties, which have been comprehensively analyzed through density functional theory (DFT) and experimental studies. The NLO properties of these molecules, particularly recommended for optoelectronic associated hi-tech applications, underscore their utility in advanced technological applications (Hussain et al., 2020).

Anticancer and Anti-angiogenic Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Kambappa et al., 2017).

Anticonvulsant Activity

Further research into pyrimidine derivatives has led to the development of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, displaying significant anticonvulsant activities. These compounds, acting as hybrid molecules, fuse the chemical fragments of clinically relevant antiepileptic drugs, showcasing the potential of pyrimidine derivatives in the development of new anticonvulsant therapies (Kamiński et al., 2016).

Antibacterial Activities

Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been designed and synthesized, displaying potent antibacterial activities both in vitro and in vivo. One particular compound showed efficacy in a mice model of bacteremia, primarily destroying the bacterial cell membrane, indicating a novel mechanism of action that could be less prone to inducing bacterial resistance. This suggests the potential of these derivatives as promising alternatives to conventional antibiotics (Fan et al., 2020).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives, in general, have been employed in the design of privileged structures in medicinal chemistry . Therefore, preparing libraries of novel heterocyclic compounds with potential biological activities could be a promising direction .

Propiedades

IUPAC Name |

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGUWHUVPYJGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)

![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)

![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)

![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)